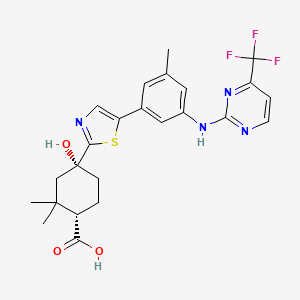

MK-8457

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H25F3N4O3S |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C24H25F3N4O3S/c1-13-8-14(10-15(9-13)30-21-28-7-5-18(31-21)24(25,26)27)17-11-29-20(35-17)23(34)6-4-16(19(32)33)22(2,3)12-23/h5,7-11,16,34H,4,6,12H2,1-3H3,(H,32,33)(H,28,30,31)/t16-,23-/m1/s1 |

InChI Key |

LDDBKIFZPGDEND-WAIKUNEKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C3=CN=C(S3)[C@]4(CC[C@@H](C(C4)(C)C)C(=O)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C3=CN=C(S3)C4(CCC(C(C4)(C)C)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Investigating Off-Target Effects of MK-8457 on Other Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of MK-8457, a potent and reversible ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-Chain-Associated Protein Kinase 70 (ZAP70). The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of the selectivity profile of this compound.

Executive Summary

This compound was developed for the treatment of rheumatoid arthritis.[1] As a dual inhibitor of SYK and ZAP70, key mediators in immune signaling, its selectivity is a critical aspect of its preclinical evaluation.[1] Extensive kinase profiling has been performed to assess its activity against a broad range of kinases. This guide consolidates the publicly available information on its selectivity and provides the methodologies to conduct similar investigations.

Data Presentation: Kinase Inhibition Profile of this compound

While specific enzymatic IC50 values for this compound against its primary targets and off-targets are not publicly available in detail, preclinical studies have provided a clear picture of its selectivity. This compound exhibits a 40-fold enzymatic selectivity for SYK over ZAP70.[1] A broad kinase panel screening of 191 kinases revealed a highly selective profile, with only three off-target kinases inhibited with an IC50 value less than 100-fold that of the SYK IC50.[1]

| Kinase Target | Target Type | Selectivity Note |

| SYK | Primary Target | High Potency |

| ZAP70 | Primary Target | 40-fold less sensitive than SYK |

| TRKC | Off-Target | IC50 is <100-fold of SYK IC50 |

| SRC | Off-Target | IC50 is <100-fold of SYK IC50 |

| BLK | Off-Target | IC50 is <100-fold of SYK IC50 |

| 188 Other Kinases | Off-Target | IC50 is >100-fold of SYK IC50 |

Experimental Protocols

The following is a detailed, representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of a test compound like this compound against a panel of kinases. This protocol is based on standard methodologies used in the pharmaceutical industry.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

1. Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity (IC50) of a panel of purified kinases.

2. Materials:

-

Kinases: Purified, active recombinant human kinases (SYK, ZAP70, TRKC, SRC, BLK, and others for broader profiling).

-

Substrates: Specific peptide or protein substrates for each kinase.

-

Test Compound: this compound stock solution (e.g., 10 mM in 100% DMSO).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

ATP: [γ-33P]ATP (10 mCi/mL) and non-radiolabeled ATP stock solution (10 mM).

-

Plates: 96-well or 384-well polypropylene plates for compound dilution and kinase reactions.

-

Filter Plates: 96-well phosphocellulose or glass fiber filter plates.

-

Stop Solution: 75 mM phosphoric acid.

-

Scintillation Counter: For measuring radioactivity.

3. Procedure:

-

Compound Preparation:

-

Prepare a series of 10-point, 3-fold serial dilutions of this compound in 100% DMSO.

-

Further dilute these concentrations in the assay buffer to achieve the final desired concentrations in the kinase reaction. The final DMSO concentration in the assay should be ≤1%.

-

-

Kinase Reaction:

-

Add assay buffer to the wells of the reaction plate.

-

Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add the specific kinase to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

-

-

Reaction Termination and Substrate Capture:

-

Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution (phosphoric acid).

-

Transfer the reaction mixture to the filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillant to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

4. Data Analysis:

-

Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

-

Plot the percent activity against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for in vitro kinase selectivity profiling.

SYK Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for MK-8457 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8457 is a potent and reversible ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[1] These non-receptor tyrosine kinases are critical mediators of intracellular signaling downstream of various immune receptors, including the B-cell receptor (BCR), T-cell receptor (TCR), and the high-affinity IgE receptor (FcεRI).[1] Due to its role in modulating immune responses, this compound is a valuable tool for in vitro studies in immunology, oncology, and inflammatory diseases. This document provides detailed protocols for the preparation and use of this compound in cell culture experiments.

Chemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Value | Source |

| Molecular Weight | 506.54 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage of Solid | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. | [3] |

| Storage of Stock Solution | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. | [3] |

| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. | [3] |

Preparation of this compound Stock Solution

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[4][5]

Materials:

-

This compound solid powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

-

Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Example for a 10 mM stock solution from 1 mg of this compound:

-

Volume (L) = 0.001 g / (0.010 mol/L * 506.54 g/mol ) = 0.000197 L = 197 µL

-

-

-

Dissolution: Add the calculated volume of sterile DMSO to the vial of this compound.

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for a few minutes to aid dissolution.[4]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.[4]

-

Storage: Store the aliquots at -20°C for long-term storage. For short-term use, an aliquot can be stored at 4°C for a few days.[3]

In Vitro Activity and Recommended Concentrations

This compound has demonstrated potent inhibitory activity in various human cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50), which can serve as a guide for determining the appropriate working concentrations for your experiments.

| Cell Type/Assay | Pathway/Endpoint | IC50 (nM) |

| Primary Human Mast Cells | FcεRI-mediated degranulation | 38 ± 20 |

| Human Whole Blood Basophils | FcεRI-mediated degranulation | 797 ± 365 |

| RAMOS (Human Burkitt's lymphoma) | BCR-mediated pBLNK activation | 35 ± 27 |

| Human Whole Blood B cells | anti-CD79b induced CD69 upregulation | 1398 ± 505 |

| Jurkat (Human T-cell leukemia) | TCR-mediated IL-2 production | 84 ± 26 |

| Human Whole Blood | Phytohemagglutinin induced IL-2 production | 1175 ± 362 |

| Human Platelet Rich Plasma | Collagen-induced platelet aggregation | 19,000 ± 3,000 |

Data sourced from a preclinical profile of this compound.[1]

Working Concentration:

The optimal working concentration of this compound will depend on the specific cell type and experimental endpoint. Based on the IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Experimental Protocol: Determining the Effect of this compound on Cell Viability

Prior to conducting functional assays, it is essential to assess the cytotoxicity of this compound on the cell line of interest to ensure that the observed effects are not due to cell death.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (sterile DMSO)

-

Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Preparation of Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should typically be less than 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability at each concentration of this compound.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Preparation and Use

Caption: Workflow for preparing and using this compound in cell culture.

Simplified Signaling Pathways Inhibited by this compound

References

- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Studying IL-2 Production in Jurkat Cells with MK-8457

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MK-8457, a potent inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70), to investigate Interleukin-2 (IL-2) production in Jurkat T cells. Jurkat cells are a widely used human T lymphocyte cell line that serves as an excellent model for studying T-cell receptor (TCR) signaling and cytokine production.

Introduction

T-cell activation is a critical event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This interaction triggers a signaling cascade in which ZAP70, a cytoplasmic protein tyrosine kinase, plays a pivotal role.[1] Upon TCR stimulation, ZAP70 is activated and phosphorylates downstream substrates, leading to the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor kappa B (NF-κB).[2][3][4][5][6] These transcription factors are essential for the expression of various genes, including the crucial cytokine IL-2, a key regulator of T-cell proliferation and differentiation.[2][3]

This compound is a potent and reversible ATP-competitive inhibitor of both SYK and ZAP70.[1] Its ability to inhibit ZAP70 makes it a valuable tool for dissecting the TCR signaling pathway and its consequences, such as IL-2 production. In Jurkat cells, this compound has been shown to inhibit TCR-mediated IL-2 production induced by anti-CD3 antibodies with a reported IC50 of 84 ± 26 nM.[1] These application notes provide detailed protocols for treating Jurkat cells with this compound, stimulating IL-2 production, and quantifying the inhibitory effect of the compound.

Data Presentation

The following table structure is recommended for summarizing the quantitative data obtained from the experiments described below. This format allows for a clear and concise presentation of the dose-dependent effect of this compound on IL-2 production.

| This compound Concentration (nM) | IL-2 Concentration (pg/mL) - Replicate 1 | IL-2 Concentration (pg/mL) - Replicate 2 | IL-2 Concentration (pg/mL) - Replicate 3 | Mean IL-2 Concentration (pg/mL) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 0 | |||||

| 1 | ||||||

| 10 | ||||||

| 50 | ||||||

| 100 | ||||||

| 500 | ||||||

| 1000 | ||||||

| Unstimulated Control | N/A |

Experimental Protocols

-

Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in suspension in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days. Ensure cell viability is >95% using trypan blue exclusion before initiating experiments.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Serial Dilutions: On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid solvent-induced toxicity.

-

Stimulation Reagents:

-

Option A (TCR-mediated): Anti-CD3 antibody (clone OKT3) and anti-CD28 antibody (clone CD28.2).

-

Option B (Bypassing TCR): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

-

-

Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate in a volume of 100 µL of complete culture medium.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2.

-

Add 50 µL of the prepared this compound dilutions to the respective wells. For the vehicle control, add 50 µL of culture medium containing the same final concentration of DMSO.

-

Incubate for 1-2 hours at 37°C and 5% CO2 to allow for compound pre-treatment.

-

Stimulation:

-

Option A (Anti-CD3/CD28 Stimulation): Add 50 µL of a solution containing anti-CD3 and anti-CD28 antibodies to a final concentration of 1 µg/mL and 2 µg/mL, respectively.[7][8]

-

Option B (PMA/Ionomycin Stimulation): Add 50 µL of a solution containing PMA and Ionomycin to a final concentration of 50 ng/mL and 1 µg/mL, respectively.[9]

-

-

Include an unstimulated control (cells with vehicle but no stimulation) and a stimulated control (cells with vehicle and stimulation).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well.

-

Quantify the concentration of human IL-2 in the supernatants using a commercially available Human IL-2 ELISA kit.[10][11][12] Follow the manufacturer's instructions for the assay procedure.

-

Briefly, the general steps of an IL-2 ELISA involve:

-

Adding standards and samples to a microplate pre-coated with an anti-human IL-2 capture antibody.

-

Incubating to allow IL-2 to bind.

-

Washing the plate to remove unbound substances.

-

Adding a biotin-conjugated anti-human IL-2 detection antibody.

-

Incubating and washing.

-

Adding streptavidin-HRP (Horseradish Peroxidase).

-

Incubating and washing.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction with a stop solution.

-

Measuring the absorbance at 450 nm using a microplate reader.

-

-

Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control.

Visualizations

Caption: TCR signaling pathway leading to IL-2 production and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the effect of this compound on IL-2 production in Jurkat cells.

Caption: Logical relationship between this compound concentration and IL-2 production.

References

- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 2. Mechanisms of IL2 production impairment by lipoxygenase inhibitors in activated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of IL-2 production in Jurkat cells by Dictyostelium-derived factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Hexosamine Biosynthesis Pathway Negatively Regulates IL-2 Production by Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulating the discriminatory response to antigen by T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

- 10. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for MK-8457 Administration in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8457 is a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70). These non-receptor protein kinases are critical mediators of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR).[1] Dysregulation of SYK and ZAP70 signaling is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis. These application notes provide detailed protocols for the administration of this compound in mouse models for preclinical research, focusing on the oral route of administration, which is common for small molecule inhibitors in chronic disease models.

Mechanism of Action: SYK and ZAP70 Inhibition

SYK and ZAP70 are key components of distinct signaling pathways in different immune cells. In B-cells, SYK is essential for signaling downstream of the B-cell receptor (BCR), while in T-cells, ZAP70 is critical for T-cell receptor (TCR) signaling.[2][3][4] this compound, by inhibiting both kinases, can modulate the adaptive immune response.

Signaling Pathway Diagrams

Caption: Simplified signaling pathways of SYK in B-cells and ZAP70 in T-cells, and the inhibitory action of this compound.

Quantitative Data Summary

| Compound | Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |

| P505-15 | Mouse (Collagen-Induced Arthritis) | Oral | 15 mg/kg b.i.d. | Average Syk inhibition of 67% over 24h, statistically significant anti-inflammatory effect. | [5] |

| P505-15 | Mouse (Collagen-Induced Arthritis) | Oral | 30 mg/kg b.i.d. | Predicted >70% Syk suppression over 24h, with an average inhibition of 85.3%. | [5] |

| This compound | Rat (Adjuvant- and Collagen-Induced Arthritis) | Not Specified | Dose-dependent | Produced dose-dependent inhibition of arthritis. | [1] |

Experimental Protocols

The following protocols are suggested methods for the preparation and administration of this compound to mice for in vivo studies. It is highly recommended to perform a pilot study to determine the optimal dose and vehicle for your specific mouse model and experimental conditions.

Formulation and Preparation of this compound for Oral Administration

Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Methylcellulose (or 0.5% Carboxymethylcellulose) in sterile water

-

Mortar and pestle

-

Spatula

-

Balance

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Weigh the appropriate amount of this compound powder.

-

Triturate the this compound powder in a mortar with a pestle to break up any clumps.

-

Gradually add a small volume of the 0.5% methylcellulose vehicle to the powder and mix to form a smooth paste.

-

Continue to add the vehicle in small increments while mixing until the desired final volume is reached.

-

Transfer the suspension to a sterile conical tube.

-

Vortex the suspension thoroughly for 5-10 minutes to ensure homogeneity.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

Store the suspension at 4°C and protect from light. Re-vortex thoroughly before each use to ensure a uniform suspension.

Oral Gavage Administration Protocol for Mice

Objective: To administer a precise dose of this compound suspension directly into the stomach of a mouse.

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

-

Syringes (1 mL)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Weigh each mouse to determine the exact volume of the this compound suspension to be administered.

-

Thoroughly re-suspend the this compound formulation by vortexing.

-

Draw the calculated volume of the suspension into a syringe fitted with a gavage needle.

-

Properly restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it. The needle should pass into the esophagus with minimal resistance.

-

Once the needle is properly positioned in the stomach, slowly dispense the contents of the syringe.

-

Carefully withdraw the gavage needle.

-

Monitor the mouse for any signs of distress or adverse reactions.

-

Return the mouse to its cage.

Experimental Workflow for a Typical In Vivo Efficacy Study (e.g., Collagen-Induced Arthritis Model)

Caption: A representative experimental workflow for evaluating the efficacy of this compound in a mouse model of collagen-induced arthritis.

Safety and Toxicology Considerations

As with any experimental compound, appropriate safety precautions should be taken when handling this compound. Preclinical toxicology studies are a critical component of drug development.[5][6][7] While specific toxicology data for this compound is not publicly detailed, researchers should monitor animals for any signs of toxicity, including changes in weight, behavior, and overall health. In case of adverse events, the dose and frequency of administration should be re-evaluated.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental needs. All animal procedures should be performed in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 2. pnas.org [pnas.org]

- 3. SYK and ZAP70 kinases in autoimmunity and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZAP70 - Wikipedia [en.wikipedia.org]

- 5. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pharmidex.com [pharmidex.com]

Application Notes and Protocols for Assessing MK-8457 Effects on Immune Cell Populations

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8457 is a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70)[1][2][3]. SYK is a critical component of signal transduction downstream of the B-cell receptor (BCR) and the Fc epsilon RI receptor (FcεRI), playing a significant role in the activation of B cells, mast cells, and basophils[1]. ZAP70 is essential for T-cell receptor (TCR) signaling and T-cell activation[1]. Given its mechanism of action, this compound is expected to modulate the function of various immune cell populations. This document provides a detailed flow cytometry panel and protocol to comprehensively assess the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).

Signaling Pathway

The following diagram illustrates the simplified signaling pathways targeted by this compound.

Caption: Simplified signaling pathways inhibited by this compound.

Experimental Workflow

A generalized workflow for assessing the effects of this compound on immune cells is depicted below.

Caption: Experimental workflow for flow cytometry analysis.

Recommended Flow Cytometry Panel

This comprehensive 14-color panel is designed to identify major immune cell lineages and their activation/differentiation states in human PBMCs.

| Target | Fluorochrome | Cell Population(s) Identified | Purpose |

| CD45 | BUV395 | All Leukocytes | Pan-leukocyte marker for initial gating. |

| Live/Dead | BV510 | Live/Dead Cells | Exclusion of non-viable cells. |

| CD3 | BUV496 | T Cells | Lineage marker for T lymphocytes.[4][5] |

| CD4 | APC-R700 | Helper T Cells | Identifies CD4+ T cell subset.[5] |

| CD8 | BUV805 | Cytotoxic T Cells | Identifies CD8+ T cell subset.[5] |

| CD25 | PE | Activated T Cells, Regulatory T Cells | Activation marker.[5][6] |

| CD69 | PE-Cy7 | Early Activation Marker | Marks early activation of lymphocytes.[5][6] |

| CD19 | BV786 | B Cells | Lineage marker for B lymphocytes.[4] |

| IgD | FITC | Naive and Memory B Cells | Differentiation marker for B cells.[7] |

| CD27 | PerCP-Cy5.5 | Memory B Cells | Identifies memory B cell populations.[7] |

| CD56 | BV605 | NK Cells | Lineage marker for Natural Killer cells.[8][9] |

| CD16 | BUV737 | NK Cell subsets, Monocytes | NK cell maturation; identifies non-classical monocytes.[8][9] |

| CD14 | APC | Monocytes | Lineage marker for monocytes.[10][11] |

| HLA-DR | BV711 | Antigen Presenting Cells | Activation marker for APCs (B cells, monocytes).[10] |

Experimental Protocol

This protocol is designed for staining 1 x 10^6 human PBMCs per sample.

Materials:

-

Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation.

-

FACS Tubes (5 mL polystyrene round-bottom tubes).

-

Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

-

Fc Block (e.g., Human TruStain FcX™).

-

Fluorochrome-conjugated antibodies (as listed in the panel table).

-

Live/Dead stain.

-

Fixation/Permeabilization Buffer (if intracellular staining is required).

-

Flow Cytometer.

Staining Procedure:

-

Cell Preparation: Start with a single-cell suspension of human PBMCs. Wash the cells with 2 mL of Staining Buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.[4][8]

-

Live/Dead Staining: Resuspend the cell pellet in 1 mL of PBS. Add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Staining Buffer.

-

Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of Staining Buffer. Add Fc Block and incubate for 10 minutes at 4°C.[4][8] This step is crucial to prevent non-specific antibody binding to Fc receptors on B cells, monocytes, and NK cells.

-

Surface Marker Staining: Without washing, add the pre-titrated amounts of each fluorochrome-conjugated antibody directly to the cell suspension. Vortex gently.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[4][12]

-

Washing: Add 2 mL of Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Decant the supernatant. Repeat this wash step once.

-

Final Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

-

Data Acquisition: Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24 hours.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate comparison between treatment groups (e.g., Vehicle vs. This compound). The primary readouts will be the frequency (%) of parent populations for various immune cell subsets and the median fluorescence intensity (MFI) for activation markers.

Table 1: Effect of this compound on Major Lymphocyte Populations

| Cell Population | Gating Strategy | Vehicle (% of Live Singlets) | This compound (% of Live Singlets) | P-value |

| T Cells | CD45+ CD3+ | |||

| Helper T Cells | CD45+ CD3+ CD4+ | |||

| Cytotoxic T Cells | CD45+ CD3+ CD8+ | |||

| B Cells | CD45+ CD19+ | |||

| NK Cells | CD45+ CD3- CD56+ |

Table 2: Effect of this compound on T Cell Activation

| Marker | Gating Strategy | Vehicle (MFI) | This compound (MFI) | P-value |

| CD25 on CD4+ T Cells | CD45+ CD3+ CD4+ | |||

| CD69 on CD4+ T Cells | CD45+ CD3+ CD4+ | |||

| CD25 on CD8+ T Cells | CD45+ CD3+ CD8+ | |||

| CD69 on CD8+ T Cells | CD45+ CD3+ CD8+ |

Table 3: Effect of this compound on B Cell Subsets and Activation

| Cell Population / Marker | Gating Strategy | Vehicle (% of B Cells or MFI) | This compound (% of B Cells or MFI) | P-value |

| Naive B Cells | CD19+ IgD+ CD27- | |||

| Memory B Cells | CD19+ CD27+ | |||

| CD69 on B Cells (MFI) | CD19+ | |||

| HLA-DR on B Cells (MFI) | CD19+ |

Table 4: Effect of this compound on Myeloid and NK Cell Populations

| Cell Population / Marker | Gating Strategy | Vehicle (% of Live Singlets or MFI) | This compound (% of Live Singlets or MFI) | P-value |

| Monocytes | CD45+ CD3- CD19- CD56- CD14+ | |||

| HLA-DR on Monocytes (MFI) | CD14+ | |||

| CD16+ NK Cells | CD3- CD56+ CD16+ |

Expected Outcomes: Based on the mechanism of action of this compound, it is anticipated that treatment will lead to:

-

A reduction in the expression of activation markers (CD25, CD69) on T cells, particularly following TCR stimulation.[1]

-

A decrease in B cell activation markers (e.g., CD69) following BCR stimulation.[1]

-

Potential alterations in the frequencies of memory and naive B cell subsets.

-

Possible modulation of activation markers (e.g., HLA-DR) on monocytes, as SYK is involved in Fc receptor signaling in myeloid cells.[13]

These application notes and protocols provide a robust framework for researchers to comprehensively evaluate the immunological effects of this compound using multicolor flow cytometry. The provided panel and detailed methodology will enable the generation of high-quality, reproducible data for drug development and immunology research.

References

- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]

- 4. rndsystems.com [rndsystems.com]

- 5. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]

- 6. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]

- 7. Human B Cell Panel 10–color | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. rndsystems.com [rndsystems.com]

- 9. Human Natural Killer Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]

- 10. A Guide to Flow Cytometry Markers [bdbiosciences.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. kumc.edu [kumc.edu]

- 13. Syk-dependent signaling pathways in neutrophils and macrophages are indispensable in the pathogenesis of anti-collagen antibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Detecting SYK and ZAP70 Phosphorylation Following MK-8457 Treatment Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70) are critical non-receptor protein tyrosine kinases involved in the signaling pathways of various immune cells. SYK is essential for signaling downstream of the B-cell receptor (BCR) and Fc receptors, while ZAP70 plays a predominant role in T-cell receptor (TCR) signaling. Dysregulation of these kinases is associated with autoimmune diseases and certain cancers. MK-8457 is a potent and selective dual inhibitor of SYK and ZAP70, making it a valuable tool for studying these signaling pathways and a potential therapeutic agent. This application note provides a detailed protocol for detecting the phosphorylation status of SYK and ZAP70 in response to this compound treatment using the western blot technique.

Signaling Pathway of SYK and ZAP70 Inhibition by this compound

Upon activation of immune receptors such as the BCR or TCR, a cascade of phosphorylation events is initiated. For SYK and ZAP70, this involves their recruitment to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and subsequent phosphorylation by Src-family kinases. This phosphorylation activates SYK and ZAP70, allowing them to phosphorylate downstream substrates and propagate the signaling cascade. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of SYK and ZAP70 and preventing their catalytic activity, thereby blocking downstream signaling.

Caption: SYK and ZAP70 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing a western blot to analyze the dose-dependent effect of this compound on SYK and ZAP70 phosphorylation.

Materials and Reagents

-

Cell Lines: Appropriate cell lines expressing SYK (e.g., Ramos, a human B-cell lymphoma line) and ZAP70 (e.g., Jurkat, a human T-cell leukemia line).

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium: As required for the specific cell lines.

-

Stimulating Agents (optional): Anti-IgM for B-cells, Anti-CD3/CD28 antibodies or PMA/Ionomycin for T-cells.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails just before use.[1][2]

-

Protein Assay Kit: BCA or Bradford assay.

-

SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.[3]

-

Primary Antibodies:

-

Rabbit anti-phospho-SYK (e.g., Tyr525/526)

-

Rabbit anti-phospho-ZAP70 (e.g., Tyr319/Tyr493)

-

Mouse anti-total SYK

-

Mouse anti-total ZAP70

-

Mouse anti-β-actin (or other loading control)

-

-

Secondary Antibodies:

-

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.[6]

-

Imaging System: CCD camera-based imager or X-ray film.

Experimental Workflow

Caption: Step-by-step workflow for the western blot protocol.

Detailed Protocol

-

Cell Culture and Treatment:

-

Seed an appropriate number of cells in culture plates and allow them to adhere or reach the desired confluency.

-

Pre-treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

(Optional) Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce robust phosphorylation of SYK or ZAP70.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the cells.[1][2]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

-

SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.[6]

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-phospho-SYK, anti-phospho-ZAP70, anti-total SYK, anti-total ZAP70, or anti-β-actin) in 5% BSA in TBST according to the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a CCD imager or by exposing it to X-ray film.[6]

-

-

Stripping and Re-probing (Optional):

-

To detect total protein or a loading control on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.

-

After stripping, wash the membrane thoroughly, re-block, and proceed from the primary antibody incubation step with the next antibody.

-

Data Presentation

The chemiluminescent signals can be quantified using densitometry software. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band and the loading control (e.g., β-actin) to account for variations in protein loading. The following table provides a representative example of the expected dose-dependent inhibition of SYK and ZAP70 phosphorylation by a SYK/ZAP70 inhibitor, as specific quantitative western blot data for this compound is not publicly available. The data presented is illustrative, based on findings for similar inhibitors like Entospletinib (GS-9973).

| This compound Conc. (nM) | Normalized p-SYK Intensity (Arbitrary Units) | % Inhibition of p-SYK | Normalized p-ZAP70 Intensity (Arbitrary Units) | % Inhibition of p-ZAP70 |

| 0 (Vehicle) | 1.00 | 0 | 1.00 | 0 |

| 10 | 0.85 | 15 | 0.90 | 10 |

| 50 | 0.60 | 40 | 0.75 | 25 |

| 100 | 0.40 | 60 | 0.55 | 45 |

| 500 | 0.15 | 85 | 0.25 | 75 |

| 1000 | 0.05 | 95 | 0.10 | 90 |

Logical Relationship of the Experiment

The experiment is designed to test the hypothesis that this compound inhibits the phosphorylation of SYK and ZAP70 in a dose-dependent manner.

Troubleshooting

-

High Background:

-

Ensure adequate blocking. Switch to a different blocking agent if necessary.

-

Optimize antibody concentrations.

-

Increase the number and duration of washing steps.

-

-

No or Weak Signal:

-

Confirm protein expression in the cell line.

-

Ensure efficient protein transfer.

-

Check the activity of primary and secondary antibodies.

-

Use a more sensitive ECL substrate.

-

-

Non-specific Bands:

-

Optimize antibody concentrations.

-

Ensure the specificity of the primary antibody for the phosphorylated target.

-

Increase the stringency of washing steps.

-

Conclusion

This application note provides a comprehensive protocol for the detection and semi-quantitative analysis of SYK and ZAP70 phosphorylation in response to treatment with the dual inhibitor this compound. By following this detailed western blot procedure, researchers can effectively evaluate the potency and cellular activity of this compound and similar kinase inhibitors, contributing to a better understanding of their mechanism of action and potential therapeutic applications.

References

- 1. The active metabolite of spleen tyrosine kinase inhibitor fostamatinib abrogates the CD4⁺ T cell-priming capacity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Phospho-Flow cytometry reveals novel insights into TCR proximal signaling events. A comparison with Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of MK-8457 in the Study of Osteoclastogenesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone homeostasis and pathological bone loss associated with diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. The differentiation and function of osteoclasts are tightly regulated by various signaling pathways, with the RANKL/RANK/OPG axis being central to this process. Emerging evidence highlights the critical involvement of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase, in osteoclast biology. MK-8457, a potent and selective dual inhibitor of SYK and Zeta-chain-associated protein kinase 70 (ZAP70), presents a valuable pharmacological tool for elucidating the role of SYK in osteoclastogenesis and for exploring its therapeutic potential in bone-related disorders.

Theoretical Basis for Application

SYK is a key signaling molecule downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, which are essential for osteoclast development and function.[1][2] In osteoclasts, SYK is activated downstream of the M-CSF receptor (c-Fms) and integrin signaling, both of which are indispensable for the cytoskeletal organization required for bone resorption.[3][4] Upon activation, SYK phosphorylates downstream effector molecules such as PLCγ2, leading to calcium signaling and the activation of NFATc1, the master transcriptional regulator of osteoclastogenesis.[2][5]

Given that this compound is a potent inhibitor of SYK, it is hypothesized that this compound can effectively block the signaling cascades essential for osteoclast differentiation and function. By inhibiting SYK, this compound is expected to interfere with the cytoskeletal rearrangement necessary for the formation of the ruffled border, a specialized membrane structure required for bone resorption. Therefore, this compound can be employed as a chemical probe to investigate the precise role of SYK at various stages of osteoclast development, from precursor differentiation to the resorptive activity of mature osteoclasts. Preclinical studies with other SYK inhibitors, such as fostamatinib and GS-9973, have demonstrated a reduction in bone erosions in models of inflammatory arthritis and periodontitis, supporting the rationale for investigating this compound in the context of pathological bone loss.[6][7]

Potential Applications in Research

-

Investigating the role of SYK in RANKL-induced osteoclast differentiation: this compound can be used to determine the necessity of SYK activity in the differentiation of bone marrow macrophages (BMMs) or RAW 264.7 cells into mature osteoclasts in the presence of RANKL and M-CSF.

-

Elucidating the mechanism of SYK in osteoclast function: The effect of this compound on the bone-resorbing activity of mature osteoclasts can be assessed using in vitro resorption pit assays. This can help to dissect the role of SYK in regulating the osteoclast cytoskeleton and the formation of sealing zones.

-

Probing SYK-downstream signaling pathways: By treating osteoclast precursors with this compound, researchers can investigate the phosphorylation status of downstream signaling molecules like PLCγ2 and the subsequent activation of NFATc1.

-

Evaluating the therapeutic potential for bone loss disorders: this compound can be utilized in animal models of osteoporosis, rheumatoid arthritis, and other osteolytic diseases to assess its efficacy in preventing or reducing pathological bone resorption.

Data Presentation

Table 1: Expected Effects of this compound on Key Markers of Osteoclastogenesis

| Parameter | Expected Effect of this compound | Rationale |

| Osteoclast Number | Decrease | Inhibition of SYK is expected to impair the differentiation of osteoclast precursors into mature osteoclasts. |

| TRAP-Positive Multinucleated Cells | Decrease | Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of osteoclasts. Reduced differentiation will lead to fewer TRAP-positive cells. |

| Bone Resorption Pit Area | Decrease | SYK is crucial for the cytoskeletal organization required for osteoclast resorptive function. Its inhibition is expected to reduce the ability of osteoclasts to form resorption pits. |

| Expression of Osteoclast-Specific Genes (e.g., Nfatc1, Acp5, Ctsk) | Decrease | Inhibition of the SYK-PLCγ2-NFATc1 signaling axis is anticipated to downregulate the expression of key osteoclastogenic transcription factors and functional genes. |

| F-actin Ring Formation | Disruption | SYK is essential for the cytoskeletal rearrangement that leads to the formation of the F-actin ring, a structure critical for bone resorption. |

Experimental Protocols

Protocol 1: In Vitro Osteoclast Differentiation Assay

Objective: To investigate the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.

Materials:

-

Bone marrow cells isolated from mice

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound (dissolved in DMSO)

-

TRAP Staining Kit

-

48-well plates

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in alpha-MEM containing 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.

-

Seed the BMMs in a 48-well plate at a density of 2.5 x 10^4 cells/well.

-

Culture the cells for an additional 24 hours in the presence of 30 ng/mL M-CSF.

-

Replace the medium with fresh alpha-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (DMSO).

-

Incubate the cells for 4-5 days, replacing the medium every 2 days with fresh medium containing M-CSF, RANKL, and the respective concentrations of this compound.

-

After the incubation period, fix the cells with 4% paraformaldehyde for 10 minutes.

-

Stain the cells for TRAP activity using a commercial TRAP staining kit according to the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a light microscope.

Protocol 2: Bone Resorption Pit Assay

Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.

Materials:

-

BMMs

-

Alpha-MEM, FBS, Penicillin-Streptomycin, M-CSF, RANKL

-

This compound

-

Corning Osteo Assay Surface 96-well plates (or similar bone-mimicking substrate)

-

5% Sodium Hypochlorite solution

-

Toluidine Blue stain

Procedure:

-

Generate mature osteoclasts by culturing BMMs on a standard 96-well plate with M-CSF and RANKL for 4-5 days as described in Protocol 1.

-

Gently detach the mature osteoclasts using a cell scraper or non-enzymatic cell dissociation solution.

-

Seed the mature osteoclasts onto a Corning Osteo Assay Surface 96-well plate.

-

Allow the cells to adhere for 2-4 hours.

-

Replace the medium with fresh alpha-MEM containing M-CSF, RANKL, and varying concentrations of this compound.

-

Incubate for an additional 24-48 hours.

-

Remove the cells by treating the wells with 5% sodium hypochlorite solution for 5-10 minutes.

-

Wash the wells thoroughly with distilled water and allow them to air dry.

-

Stain the resorption pits with Toluidine Blue or visualize them using a microscope.

-

Quantify the total area of resorption pits per well using image analysis software.

Mandatory Visualization

Caption: RANKL signaling pathway in osteoclasts and the inhibitory action of this compound.

Caption: Experimental workflow for studying this compound's effect on osteoclastogenesis.

References

- 1. Hematopoietic or Osteoclast-Specific Deletion of Syk Leads to Increased Bone Mass in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Syk Tyrosine 317 Negatively Regulates Osteoclast Function via the Ubiquitin-Protein Isopeptide Ligase Activity of Cbl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. researchgate.net [researchgate.net]

- 6. The SYK Inhibitor, Fostamatinib, Administered Alone or in Combination with Methotrexate in Rat Collagen-Induced Arthritis, Reduces Bone Erosions, Biomarkers of Cartilage/Bone Destruction, and Synovial Osteoclastogenic Cytokines - ACR Meeting Abstracts [acrabstracts.org]

- 7. Alveolar bone protection by targeting the SH3BP2-SYK axis in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing MK-8457 in Primary Human Synovial Fibroblast Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Primary human synovial fibroblasts (HSFs) are crucial in the pathogenesis of inflammatory joint diseases like rheumatoid arthritis. These cells contribute to inflammation and joint degradation through the production of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes. Consequently, HSFs represent a key target for therapeutic intervention. MK-8457 is a potent and selective small molecule inhibitor of Janus Kinase 1 (JAK1), a critical enzyme in the JAK/STAT signaling pathway. This pathway is a central regulator of the inflammatory response in synovial fibroblasts. These application notes provide detailed protocols for utilizing this compound to study its effects on HSFs, including its impact on cell viability, cytokine production, and intracellular signaling.

Data Presentation

Table 1: Effect of this compound on HSF Viability

| This compound Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 4.5 |

| 1 | 99.2 | 5.1 |

| 10 | 98.5 | 4.8 |

| 100 | 97.1 | 5.3 |

| 1000 | 95.8 | 6.2 |

| 10000 | 75.3 | 7.1 |

Table 2: Inhibition of Oncostatin M-Induced IL-6 and TNF-α Production by this compound in HSFs

| This compound Concentration (nM) | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α |

| 0 (Vehicle) | 2540 | 0 | 1230 | 0 |

| 1 | 1890 | 25.6 | 980 | 20.3 |

| 10 | 985 | 61.2 | 615 | 50.0 |

| 100 | 310 | 87.8 | 250 | 79.7 |

| 1000 | 150 | 94.1 | 110 | 91.1 |

Table 3: Inhibition of Oncostatin M-Induced STAT3 Phosphorylation by this compound in HSFs

| This compound Concentration (nM) | p-STAT3 / Total STAT3 Ratio | % Inhibition of p-STAT3 |

| 0 (Vehicle) | 1.00 | 0 |

| 1 | 0.78 | 22 |

| 10 | 0.45 | 55 |

| 100 | 0.12 | 88 |

| 1000 | 0.05 | 95 |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Synovial Fibroblasts

-

Tissue Procurement: Obtain synovial tissue from patients undergoing joint replacement surgery, following institutional guidelines and with informed consent.

-

Tissue Digestion:

-

Wash the tissue extensively in sterile Phosphate Buffered Saline (PBS).

-

Mince the tissue into small pieces (1-2 mm³).

-

Digest the minced tissue in a solution of 1 mg/mL collagenase type I in Dulbecco's Modified Eagle Medium (DMEM) for 2-3 hours at 37°C with gentle agitation.

-

-

Cell Isolation:

-

Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate at 500 x g for 10 minutes.

-

Resuspend the cell pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Cell Culture:

-

Plate the cells in T-75 flasks and culture at 37°C in a humidified atmosphere of 5% CO₂.

-

Allow cells to adhere and grow. HSFs will selectively proliferate.

-

Use cells between passages 3 and 6 for all experiments to ensure a stable phenotype.

-

Protocol 2: HSF Viability Assay

-

Cell Seeding: Seed HSFs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Viability Assessment:

-

Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Express viability as a percentage of the vehicle-treated control.

-

Protocol 3: Cytokine Production Assay (ELISA)

-

Cell Seeding and Starvation: Seed HSFs in a 24-well plate at a density of 50,000 cells per well. Once confluent, starve the cells in serum-free medium for 12-16 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as 10 ng/mL Oncostatin M (OSM), for 24 hours.

-

Supernatant Collection: Collect the culture supernatants and centrifuge to remove cellular debris.

-

ELISA:

-

Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits.

-

Follow the manufacturer's protocol precisely for all steps, including coating, blocking, incubation with antibodies, and substrate development.

-

Measure absorbance and calculate cytokine concentrations based on a standard curve.

-

Protocol 4: Western Blotting for STAT3 Phosphorylation

-

Cell Seeding and Starvation: Seed HSFs in a 6-well plate at a density of 250,000 cells per well. Grow to confluence and then starve in serum-free medium for 12-16 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with 10 ng/mL OSM for 15-30 minutes.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the lysates and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

-

Mandatory Visualizations

Caption: Hypothetical signaling pathway of this compound in HSFs.

Caption: Experimental workflow for evaluating this compound in HSFs.

Troubleshooting & Optimization

Optimizing MK-8457 Dosage to Minimize Off-Target Kinase Inhibition: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of MK-8457, a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70), to minimize off-target kinase inhibition.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, reversible, ATP-competitive inhibitor of SYK and ZAP70.[1] It has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis.[3]

Q2: What are the known off-target kinases of this compound?

In a screening against 191 kinases, this compound was found to be highly selective.[1] Beyond ZAP70, only three off-target kinases—TRKC, SRC, and BLK—were inhibited with IC50 values less than 100-fold above the SYK IC50.[1] Notably, unlike the non-selective SYK/ZAP70 inhibitor Fostamatinib, this compound does not exhibit off-target activity against VEGFR2.[4]

Q3: What dosage of this compound was used in clinical trials?

In Phase 2 clinical trials for rheumatoid arthritis, a dose of 100 mg twice daily (BID) was administered.[3] This dosage was selected based on preclinical models suggesting that a high level of SYK/ZAP70 inhibition is required for efficacy.[1] In healthy volunteers, single doses up to 800 mg and multiple doses of 200 mg twice daily for up to 10 days were reported to be generally well-tolerated.[1]

Q4: What are the potential consequences of high-dose this compound administration?

High doses of this compound may lead to an increased risk of serious infections, as observed in Phase 2 clinical trials which were terminated for this reason.[3] This suggests that a high degree of SYK and/or ZAP70 inhibition could increase susceptibility to infection.[3] Additionally, increased bleeding times were noted at the maximum plasma concentration (Tmax) in single-dose studies with healthy volunteers.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

| Problem | Possible Cause | Recommended Solution |

| Unexpected cellular phenotype inconsistent with SYK/ZAP70 inhibition. | Off-target inhibition of kinases such as TRKC, SRC, or BLK.[1] | 1. Perform a dose-response experiment to determine if the phenotype is dose-dependent. 2. Use a more selective inhibitor for the suspected off-target kinase as a control. 3. Conduct a kinome profiling assay to identify all inhibited kinases at the experimental concentration.[5] |

| High cellular toxicity or apoptosis observed. | Excessive inhibition of SYK/ZAP70 or off-target kinases. | 1. Lower the concentration of this compound to the lowest effective dose for SYK/ZAP70 inhibition. 2. Determine the IC50 of this compound in your specific cell line and use concentrations around this value. 3. Ensure the final DMSO concentration in your assay does not exceed 1%, as higher concentrations can be toxic.[6] |

| Variability in experimental results. | Issues with compound preparation or assay conditions. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure consistent incubation times and temperatures. 3. Validate assay reagents and controls to ensure they are performing as expected.[7] |

| Difficulty replicating in vivo efficacy seen in preclinical models. | Suboptimal dosage leading to insufficient target engagement. | 1. Preclinical models suggest that a high level of SYK/ZAP70 inhibition (around 69%) is necessary for a full therapeutic response.[1] 2. Optimize the dose and schedule based on pharmacokinetic and pharmacodynamic studies to ensure adequate target coverage over the dosing interval.[8] |

Data Presentation

Table 1: this compound Target and Off-Target Profile

| Target Class | Kinase | Inhibitory Potency |

| Primary Targets | SYK | Potent inhibitor[1] |

| ZAP70 | Potent inhibitor (40-fold less potent than SYK in enzymatic assays, but comparable cellular activity)[1] | |

| Known Off-Targets | TRKC | IC50 <100x SYK IC50[1] |

| SRC | IC50 <100x SYK IC50[1] | |

| BLK | IC50 <100x SYK IC50[1] | |

| Not Inhibited | VEGFR2 | Devoid of activity[4] |

Table 2: Summary of this compound Cellular Activity

| Cellular Process | Cell Type | Inhibitory Concentration (IC50 / Potency) |

| FceRI-mediated degranulation | Primary human mast cells | 38 ± 20 nM[1] |

| Human whole blood basophils | 797 ± 365 nM[1] | |

| BCR-mediated pBLNK activation | Human RAMOS cells | 35 ± 27 nM[1] |

| BCR-mediated CD69 upregulation | Human whole blood B cells | 1398 ± 505 nM[1] |

| TCR-mediated IL-2 production | Jurkat cells | 84 ± 26 nM[1] |

| Human whole blood (PHA-induced) | 1175 ± 362 nM[1] | |

| Collagen-induced platelet aggregation | Human platelet-rich plasma | 19 ± 3 µM (20-fold reduced potency)[1] |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction.[6]

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]

-

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

-

Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase, e.g., SYK or an off-target kinase, and its specific peptide substrate in kinase assay buffer) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination of Kinase Reaction and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations

Caption: this compound signaling pathway and off-target inhibition.

Caption: Experimental workflow for optimizing this compound dosage.

References

- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]

- 4. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

interpreting unexpected results with MK-8457 in T-cell activation studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in T-cell activation studies using MK-8457.

Troubleshooting Guide

This guide is designed to help you interpret and resolve common unexpected outcomes during your T-cell activation experiments with this compound.

Question: Why am I observing only partial inhibition of T-cell activation with this compound, even at high concentrations?

Possible Causes and Solutions:

-

Differential Inhibition of T-Cell Subsets: this compound is a dual inhibitor of SYK and ZAP70. While ZAP70 is the primary kinase in T-cell receptor (TCR) signaling, some T-cell subsets or developmental stages might have varying reliance on ZAP70 versus SYK.[1][2] For instance, early thymocyte development shows distinct roles for SYK and ZAP70.[1][3] It's possible that a subpopulation of T-cells in your culture is less sensitive to ZAP70 inhibition.

-

Recommendation: Perform flow cytometry to analyze the phenotype of the activated versus non-activated T-cell populations. Use markers for different T-cell subsets (e.g., CD4, CD8, memory markers) to determine if a specific subset is resistant to this compound.

-

-

Alternative Signaling Pathways: T-cells can be activated through various co-stimulatory pathways that may be less dependent on ZAP70. Strong co-stimulation (e.g., high concentrations of anti-CD28) might partially overcome ZAP70 inhibition.

-

Recommendation: Titrate your co-stimulatory antibodies (e.g., anti-CD28) to find the optimal concentration that allows for robust activation without masking the inhibitory effect of this compound.

-

-

Incomplete Drug Activity: Ensure the compound has not degraded and is used at the correct concentration.

-

Recommendation: Verify the storage conditions and age of your this compound stock. Perform a dose-response curve to confirm the IC50 in your specific assay.

-

Question: I see significant inhibition of cytokine production (e.g., IL-2), but T-cell proliferation is less affected. Why is there a discrepancy?

Possible Causes and Solutions:

-

Different Thresholds for T-Cell Functions: Cytokine production and proliferation are distinct downstream events of TCR signaling, and they may have different activation thresholds. It is possible that the level of ZAP70 inhibition achieved by your concentration of this compound is sufficient to block the signaling cascade leading to IL-2 production but not to completely halt the signals required for cell cycle entry and proliferation.

-

SYK/ZAP70-Independent Proliferation Signals: Some cytokines present in the culture medium (e.g., IL-7, IL-15) can promote homeostatic proliferation of T-cells, which is independent of TCR signaling and thus ZAP70.

-

Recommendation: Ensure your culture medium does not contain cytokines that could promote T-cell survival and proliferation independently of TCR activation. If their presence is necessary, be aware of this potential confounding factor when interpreting your data.

-

-

Kinase Activity Differences: ZAP70 has an intrinsically weaker tyrosine kinase activity compared to SYK.[4] While this compound inhibits both, the functional consequences of inhibiting a weaker kinase (ZAP70) might manifest differently for various downstream pathways compared to the inhibition of the more potent SYK.

Question: At very low concentrations of this compound, I am observing a slight increase in T-cell activation before the expected inhibition at higher concentrations. Is this a real effect?

Possible Causes and Solutions:

-

Off-Target Effects: While this compound is highly selective for SYK and ZAP70, like any kinase inhibitor, it may have off-target effects at certain concentrations.[5] A slight activating effect at low doses could be due to the inhibition of a negative regulator of T-cell activation.

-

Recommendation: This is a complex phenomenon to dissect. If this paradoxical activation is reproducible and concentration-dependent, it is worth noting. You could investigate the phosphorylation status of key negative regulatory proteins in T-cells.

-

-

Experimental Artifact: Ensure that this is not an artifact of your experimental setup.

-

Recommendation: Carefully re-evaluate your experimental controls, including vehicle controls and untreated cells. Ensure accurate serial dilutions of this compound.

-

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and reversible ATP-competitive inhibitor of both Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[5] ZAP70 is a critical cytoplasmic tyrosine kinase that plays a central role in initiating T-cell responses downstream of the T-cell receptor (TCR).[6][7] SYK is the analogous kinase in B-cell receptor (BCR) signaling.[8] By inhibiting ZAP70, this compound blocks the signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

What are the known off-target effects of this compound?

Preclinical studies have shown that this compound is highly selective for SYK and ZAP70. Out of 191 off-target kinases tested, only a few (TRKC, SRC, BLK) were inhibited with IC50 values less than 100-fold above the SYK IC50.[5] This high selectivity suggests that unexpected results are more likely due to the complex biology of SYK/ZAP70 inhibition rather than significant off-target effects.

Why were the clinical trials for this compound in rheumatoid arthritis terminated?

The Phase 2 clinical trials for this compound were discontinued due to a high rate of serious infections in patients receiving the drug. This suggests that the high degree of SYK and/or ZAP70 inhibition leads to significant immunosuppression, increasing the risk of infections.

Can SYK compensate for the loss of ZAP70 in T-cells?

While ZAP70 is the primary SYK-family kinase in mature T-cells, SYK is also expressed at certain stages of T-cell development and can be expressed in peripheral T-cells under certain conditions.[1][2][9] In ZAP70-deficient settings, SYK can partially compensate for the loss of ZAP70, but TCR-mediated signaling is still impaired.[2] This highlights the distinct but related roles of these two kinases.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Type | Stimulus | Readout | IC50 (nM) |